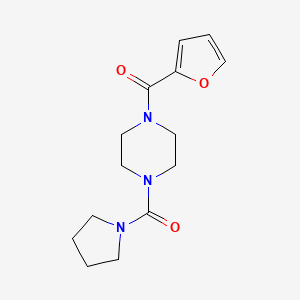
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile
説明
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile, also known as MDMA, is a synthetic drug that belongs to the amphetamine class. It is a psychoactive substance that is widely used for recreational purposes due to its euphoric and empathogenic effects. However, MDMA has also shown potential in scientific research for its therapeutic properties.
作用機序
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are responsible for reward and motivation. 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile also affects the release and reuptake of these neurotransmitters, leading to a surge of positive emotions and feelings of empathy.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and hyperthermia. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to anxiety and panic attacks. Long-term use of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile can result in serotonin depletion, which can lead to depression and cognitive impairment.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has several advantages for lab experiments, such as its ability to induce empathy and social behavior in animals. It can also be used to study the effects of serotonin on behavior and cognition. However, the use of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile in lab experiments is limited by its potential for abuse and the ethical concerns surrounding the use of psychoactive drugs in animal research.
将来の方向性
The future directions of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile research are diverse and promising. In psychiatry, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile-assisted psychotherapy is being studied in phase III clinical trials for the treatment of PTSD. In neurology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is being investigated for its potential to promote neuroplasticity and repair in conditions such as stroke and traumatic brain injury. In oncology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is being studied for its ability to improve quality of life in cancer patients. Additionally, new synthetic analogs of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile are being developed for their potential therapeutic properties.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is a synthetic drug with potential therapeutic properties that has been widely used for recreational purposes. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to positive emotions and feelings of empathy. 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its therapeutic effects in various fields such as psychiatry, neurology, and oncology. However, its use in lab experiments is limited by its potential for abuse and ethical concerns. The future directions of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile research are diverse and promising, offering new insights into its therapeutic potential.
合成法
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is soluble in water and alcohol.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neurology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been investigated for its neuroprotective and neuroregenerative properties in conditions such as Parkinson's disease and stroke. In oncology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its ability to alleviate anxiety and depression in cancer patients.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-10-14(13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)19-11-18-15/h1-9H,11H2/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNCFMBWTKSMJN-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6948-55-6 | |
| Record name | 3,4-Dioxymethylenebenzylidenephenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5832161.png)


![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)

